Cas no 36044-02-7 (3-(ethylsulfanyl)propane-1-thiol)

3-(Ethylsulfanyl)propane-1-thiol is a sulfur-containing organic compound characterized by its dual thiol and sulfide functional groups. This structure imparts reactivity useful in organic synthesis, particularly in thiol-ene click chemistry and polymer crosslinking applications. The presence of both ethylsulfanyl and thiol moieties enhances its versatility as a building block for modifying surfaces or creating sulfur-rich materials. Its balanced molecular weight and moderate volatility make it suitable for controlled reactions. The compound’s stability under standard conditions and compatibility with common solvents further support its utility in research and industrial processes, such as ligand design or specialty chemical production. Proper handling is advised due to its potential odor and reactivity.
3-(ethylsulfanyl)propane-1-thiol structure
36044-02-7 structure
Product Name:3-(ethylsulfanyl)propane-1-thiol
CAS No:36044-02-7
MF:C5H12S2
MW:136.278779029846
CID:2823776
PubChem ID:525485
Update Time:2025-05-21

3-(ethylsulfanyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(ethylsulfanyl)propane-1-thiol
    • DTXSID40335500
    • DTXCID00286589
    • EN300-1289272
    • AKOS017391016
    • 3-Mercapto-1-athylmercapto-propan
    • 4-Thia-1-hexanethiol
    • SCHEMBL2482013
    • 36044-02-7
    • Inchi: 1S/C5H12S2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
    • InChI Key: IDWYWYMYFZSZEE-UHFFFAOYSA-N
    • SMILES: S(CC)CCCS

Computed Properties

  • Exact Mass: 136.03804273Da
  • Monoisotopic Mass: 136.03804273Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 29.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 3-(ethylsulfanyl)propane-1-thiol

Compound CAS No 36044-02-7: 3-(Ethylsulfanyl)Propane-1-Thiol

3-(Ethylsulfanyl)propane-1-thiol, also known by its CAS registry number CAS No 36044-02-7, is a sulfur-containing organic compound with the molecular formula C5H11S2. This compound belongs to the class of thiol compounds, which are characterized by the presence of a thiol group (-SH). The molecule consists of a propane backbone with a thiol group at one end and an ethylsulfanyl substituent at the other end. The structure of this compound can be represented as HSCH2CH2CH2SCH2CH3, where the central chain is propane (three carbons), with a thiol group (-SH) on one end and an ethylsulfanyl group (-SCH2CH3) on the other.

The synthesis of 3-(Ethylsulfanyl)propane-1-thiol typically involves the reaction of thiols with alkyl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide. This reaction is known as a nucleophilic substitution reaction, where the thiolate ion acts as a nucleophile and displaces the halide ion from the alkyl halide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

3-(Ethylsulfanyl)propane-1-thiol has been studied for its potential applications in various fields. One area of interest is its use as an intermediate in organic synthesis. Due to its sulfur-containing functional groups, this compound can undergo a variety of reactions, including oxidation, coupling, and substitution reactions. For instance, oxidation of thiols to sulfonic acids is a common transformation that can be used to introduce sulfonic acid groups into molecules, which are valuable in pharmaceutical and agrochemical industries.

In recent years, there has been growing interest in the use of sulfur-containing compounds in materials science. Researchers have explored the possibility of using 3-(Ethylsulfanyl)propane-1-thiol as a building block for constructing sulfur-rich materials with unique electronic properties. For example, sulfur atoms can act as electron-withdrawing groups, which can influence the electronic structure of conjugated systems. This property makes such compounds potentially useful in the development of new materials for electronics and optoelectronics.

The chemical stability of 3-(Ethylsulfanyl)propane-1-thiol is another aspect that has been investigated. Thiols are generally more reactive than alcohols due to the higher electronegativity of sulfur compared to oxygen. However, steric effects and electronic factors can influence their reactivity. In this compound, the ethylsulfanyl group may provide some steric hindrance, which could affect its reactivity under certain conditions.

From an environmental perspective, understanding the fate and behavior of chemicals like CAS No 36044-02-7 is crucial for assessing their potential impact on ecosystems. Studies have shown that thiols can undergo various transformations in environmental media, including oxidation and microbial degradation. These processes can influence their persistence and bioavailability in different environments.

In summary, 3-(Ethylsulfanyl)propane-1-thiol, or CAS No 36044-02-7, is a versatile sulfur-containing compound with potential applications in organic synthesis and materials science. Its unique chemical properties make it an interesting subject for further research and development.

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